N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide
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Overview
Description
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a quinoline core, a tetrahydro-2H-pyran moiety, and a sulfonamide group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline is then functionalized with the tetrahydro-2H-pyran moiety through a series of reactions, including cyclization and reduction processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology: N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its sulfonamide group is particularly relevant in the design of new antibiotics and chemotherapeutic drugs.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of high-value products.
Mechanism of Action
The mechanism by which N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The quinoline core is known to bind to various enzymes and receptors, leading to the modulation of biological processes. The sulfonamide group, in particular, can inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism.
Comparison with Similar Compounds
Quinoline-8-sulfonic acid: A related compound with similar biological activities but lacking the tetrahydro-2H-pyran moiety.
Tetrahydro-2H-pyran-4-ol: A simpler molecule that serves as a precursor in the synthesis of the target compound.
N-Methylquinoline-8-sulfonamide: A structural analog with potential differences in biological activity and pharmacokinetics.
Uniqueness: N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-15(6-9-21-10-7-15)11-17-22(19,20)13-5-1-3-12-4-2-8-16-14(12)13/h1-5,8,17-18H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPFIKOGILLOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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